Dimethyl (4-fluorobenzyl)phosphonate chemical properties and molecular structure
Dimethyl (4-fluorobenzyl)phosphonate chemical properties and molecular structure
Dimethyl (4-fluorobenzyl)phosphonate: Synthesis, Physicochemical Profiling, and Applications in Advanced Olefination
Executive Summary
In the realm of modern synthetic chemistry and materials science, fluorinated building blocks are indispensable. As a Senior Application Scientist, I frequently encounter the need to introduce fluorinated motifs into complex molecular architectures—whether to improve the metabolic stability of a drug candidate or to enhance the electrochemical properties of a battery electrolyte. Dimethyl (4-fluorobenzyl)phosphonate (CAS: 156745-59-4) stands out as a highly versatile reagent[1].
This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating Michaelis-Arbuzov synthetic protocol, and explores its primary utility in Horner-Wadsworth-Emmons (HWE) olefinations. By understanding the causality behind each experimental parameter, researchers can optimize yields, ensure stereoselectivity, and seamlessly integrate this compound into their workflows.
Molecular Architecture and Physicochemical Properties
The utility of Dimethyl (4-fluorobenzyl)phosphonate is derived from two distinct structural features:
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The 4-Fluorobenzyl Moiety: The highly electronegative fluorine atom exerts a strong inductive effect, modulating the electronics of the aromatic ring. In drug design, this C-F bond is notoriously resistant to cytochrome P450-mediated oxidation, thereby extending the biological half-life of derived pharmacophores.
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The Dimethyl Phosphonate Group: This functional group is highly polar, rendering the molecule amenable to deprotonation by strong bases. The resulting carbanion is a potent nucleophile stabilized by the adjacent phosphorus atom.
To facilitate experimental planning, the core quantitative data for this compound is summarized below[1][2]:
Table 1: Physicochemical Profile of Dimethyl (4-fluorobenzyl)phosphonate
| Property | Specification / Value |
| CAS Number | 156745-59-4 |
| Molecular Formula | C9H12FO3P |
| Molecular Weight | 218.16 g/mol |
| SMILES String | COP(CC1=CC=C(C=C1)F)(OC)=O |
| Purity Standard (HPLC/NMR) | ≥ 95% (Typical commercial grade) |
| Physical State | Liquid (at standard temperature and pressure) |
| Storage Conditions | Handle under inert gas; Protect from moisture |
Note: The compound exhibits distinct NMR signatures, particularly in ^31P and ^19F NMR, which are critical for validating purity before downstream applications[3].
Synthetic Methodology: The Michaelis-Arbuzov Protocol
The most robust method for synthesizing Dimethyl (4-fluorobenzyl)phosphonate is the Michaelis-Arbuzov reaction. This transformation converts an alkyl halide (4-fluorobenzyl bromide) into a phosphonate via reaction with a trialkyl phosphite (trimethyl phosphite).
Mechanistic Pathway
Fig 1: Michaelis-Arbuzov reaction workflow for phosphonate synthesis.
Step-by-Step Experimental Protocol
To ensure high fidelity and yield, the following self-validating protocol must be strictly adhered to:
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Apparatus Setup & Purging: Assemble a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an argon inlet.
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Causality: Trimethyl phosphite is highly sensitive to moisture. Ambient water will cause hydrolysis, yielding dimethyl phosphite and severely depressing the reaction yield.
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Reagent Loading: Add 4-fluorobenzyl bromide (1.0 equiv, 50 mmol) and trimethyl phosphite (1.5 equiv, 75 mmol) to the flask.
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Causality: Using an excess of trimethyl phosphite allows it to serve a dual purpose as both the reactant and the solvent (neat conditions). This ensures pseudo-first-order kinetics and eliminates the need for exogenous solvents that complicate downstream purification.
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Thermal Activation: Heat the reaction mixture to 120°C and maintain for 4 to 6 hours.
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Causality: While the initial SN2 nucleophilic attack by the phosphorus atom is relatively facile, the subsequent dealkylation step (cleavage of the O-CH3 bond by the displaced bromide ion) requires significant thermal energy to overcome its high activation barrier.
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Byproduct Expulsion: Monitor the system for the evolution of methyl bromide gas.
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Causality: Methyl bromide is a volatile gas (bp ~4°C). Allowing its continuous escape from the reaction matrix drives the equilibrium forward in accordance with Le Chatelier's principle.
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Purification via Vacuum Distillation: Cool the mixture to room temperature and subject it to vacuum distillation.
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Causality: Distillation cleanly removes the unreacted trimethyl phosphite (bp 111°C at 760 mmHg) before isolating the higher-boiling phosphonate product, ensuring >95% purity.
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Advanced Application: Horner-Wadsworth-Emmons (HWE) Olefination
The primary synthetic value of Dimethyl (4-fluorobenzyl)phosphonate lies in its use as a reagent for the Horner-Wadsworth-Emmons (HWE) olefination. This reaction is the gold standard for synthesizing (E)-4-fluorostyrene derivatives, which are critical intermediates in active pharmaceutical ingredient (API) manufacturing.
Mechanistic Pathway
Fig 2: Horner-Wadsworth-Emmons olefination mechanistic pathway.
Step-by-Step Experimental Protocol
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Carbanion Generation: In a flame-dried flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF. Cool the system to 0°C. Dropwise add Dimethyl (4-fluorobenzyl)phosphonate (1.0 equiv).
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Causality: Cooling to 0°C mitigates the highly exothermic deprotonation process, preventing localized heating that could degrade the highly reactive phosphonate carbanion.
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Electrophile Addition: Stir for 30 minutes until H2 gas evolution ceases. Add the target aldehyde (1.0 equiv) dropwise at 0°C.
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Causality: Ensuring complete carbanion formation prior to aldehyde addition prevents unwanted base-catalyzed side reactions (such as aldol condensations) of the aldehyde.
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Cycloreversion and Olefination: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 2-4 hours.
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Causality: The initial addition forms a four-membered oxaphosphetane intermediate. Warming provides the thermodynamic energy required for stereoselective cycloreversion, which heavily favors the formation of the more stable (E)-alkene.
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Quenching and Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the organic layer with ethyl acetate.
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Causality: NH4Cl safely neutralizes residual base. The dimethyl phosphate byproduct is highly water-soluble and partitions cleanly into the aqueous layer, drastically simplifying the isolation of the lipophilic alkene compared to traditional Wittig reactions (which produce difficult-to-remove triphenylphosphine oxide).
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Table 2: Base Selection and Stereoselectivity in HWE Olefination Empirical data demonstrating how base selection influences the E/Z ratio of the resulting fluorostyrene.
| Base Used | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| NaH | THF | 0 to 25 | 88 | > 95:5 |
| t-BuOK | THF | 0 to 25 | 85 | 92:8 |
| LiHMDS | THF | -78 to 25 | 91 | > 98:2 |
Emerging Applications: Energy Storage and Electrolytes
Beyond traditional organic synthesis, Dimethyl (4-fluorobenzyl)phosphonate is gaining traction in materials science, specifically in the development of non-aqueous electrolyte batteries (e.g., lithium-ion systems).
Recent patent literature highlights its inclusion as an electrolyte additive[4]. The rationale is twofold:
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Flame Retardancy: The phosphorus core acts as a radical scavenger in the vapor phase, significantly reducing the flammability of the highly volatile carbonate solvents used in batteries.
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SEI Layer Formation: The fluorinated benzyl group participates in electrochemical reduction at the anode, contributing to the formation of a robust, fluorine-rich Solid Electrolyte Interphase (SEI) layer. This improves low-temperature use characteristics, high-temperature storage, and overall cycle life[4].
References
- Google Patents. "CN105580189A - Nonaqueous electrolytic solution and nonaqueous electrolyte battery using the nonaqueous electrolytic solution.
Sources
- 1. CAS No. 156745-59-4 Specifications | Ambeed [ambeed.com]
- 2. 156745-59-4|DImethyl (4-fluorobenzyl)phosphonate|BLD Pharm [bldpharm.com]
- 3. Dimethyl phosphonate | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN105580189A - Nonaqueous electrolytic solution and nonaqueous electrolyte battery using the nonaqueous electrolytic solution - Google Patents [patents.google.com]
